molecular formula C49H71N7O17 B1669029 Cilofungin CAS No. 79404-91-4

Cilofungin

Cat. No. B1669029
CAS RN: 79404-91-4
M. Wt: 1030.1 g/mol
InChI Key: ZKZKCEAHVFVZDJ-MTUMARHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cilofungin is the first clinically applied member of the echinocandin family of antifungal drugs . It was derived from a fungus in the genus Aspergillus . It interferes with an invading fungus’ ability to synthesize the cell wall, specifically, it inhibits the synthesis of (1→3)-β-D-glucan .


Synthesis Analysis

Due to their complex structure, which is characterized by numerous hydroxylated non-proteinogenic amino acids, echinocandin antifungal agents like Cilofungin are manufactured semisynthetically . The development of optimized echinocandin structures is closely connected to their biosynthesis .


Molecular Structure Analysis

Echinocandins, including Cilofungin, have a distinctive cyclic lipopeptide structure assembled by a non-ribosomal peptide synthase . They are characterized by numerous hydroxylated non-proteinogenic amino acids .


Chemical Reactions Analysis

The antifungal action of Cilofungin is exerted through inhibition of the synthesis of (1,3)-beta-glucan, an essential cell wall component . It invades a fungus’ ability to synthesize cell walls .


Physical And Chemical Properties Analysis

Echinocandins, including Cilofungin, are complex and highly oxidized lipopeptides produced by fungi . They are characterized by a side chain, solubility, and hydrolytic stability, which are crucial in the design of drugs .

Scientific Research Applications

Mechanism of Action

Cilofungin, also known as Cilofungina, is a member of the echinocandin family of antifungal drugs . This article will cover the mechanism of action of Cilofungin, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.

Target of Action

Cilofungin primarily targets the 1,3-beta-glucan synthase , an enzyme crucial for the synthesis of the fungal cell wall . This enzyme is responsible for the production of (1→3)-β-D-glucan, a major component of the fungal cell wall .

Mode of Action

Cilofungin interacts with its target, the 1,3-beta-glucan synthase, by inhibiting its activity . This inhibition interferes with the fungus’s ability to synthesize its cell wall, specifically disrupting the production of (1→3)-β-D-glucan .

Biochemical Pathways

The primary biochemical pathway affected by Cilofungin is the synthesis of the fungal cell wall . By inhibiting 1,3-beta-glucan synthase, Cilofungin disrupts the production of (1→3)-β-D-glucan, a key component of the fungal cell wall . This disruption can lead to severe modifications of the cell wall and cytoplasmic membrane of sensitive organisms .

Pharmacokinetics

The pharmacokinetics of Cilofungin are characterized by a short plasma half-life and saturable nonlinear plasma pharmacokinetics . At lower dosage regimens, Cilofungin follows linear plasma pharmacokinetics, whereas at higher doses, nonlinear kinetics consistent with a saturated elimination pathway(s) are observed .

Result of Action

The inhibition of 1,3-beta-glucan synthase by Cilofungin leads to a disruption in the synthesis of the fungal cell wall . This disruption can result in severe modifications of the cell wall and cytoplasmic membrane of sensitive organisms , leading to the death of the fungus.

Action Environment

The efficacy of Cilofungin can be influenced by environmental factors such as pH . As the pH decreases from 7.4 to 3.0, the inhibitory concentrations of Cilofungin can increase up to 64-fold . This suggests that the action, efficacy, and stability of Cilofungin can be significantly affected by the pH of the environment .

Future Directions

While specific future directions for Cilofungin were not found in the search results, the field of antifungal peptides, which includes echinocandins like Cilofungin, is a subject of ongoing research . The focus is on exploring new antifungal peptide resources and developing further antifungal microorganisms with excellent activity and low toxicity .

properties

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H71N7O17/c1-5-6-7-8-9-10-19-73-31-17-13-28(14-18-31)42(65)50-32-21-34(61)45(68)54-47(70)38-39(62)24(2)22-56(38)49(72)36(26(4)58)52-46(69)37(41(64)40(63)27-11-15-29(59)16-12-27)53-44(67)33-20-30(60)23-55(33)48(71)35(25(3)57)51-43(32)66/h11-18,24-26,30,32-41,45,57-64,68H,5-10,19-23H2,1-4H3,(H,50,65)(H,51,66)(H,52,69)(H,53,67)(H,54,70)/t24-,25+,26+,30+,32-,33-,34+,35-,36-,37-,38-,39-,40-,41-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZKCEAHVFVZDJ-MTUMARHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)N[C@H]2C[C@H]([C@H](NC(=O)[C@@H]3[C@H]([C@H](CN3C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)[C@@H](C)O)O)[C@@H]([C@H](C5=CC=C(C=C5)O)O)O)[C@@H](C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H71N7O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027438
Record name Cilofungin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1030.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cilofungin

CAS RN

79404-91-4
Record name Cilofungin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079404914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilofungin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CILOFUNGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZJC54A39X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilofungin
Reactant of Route 2
Cilofungin
Reactant of Route 3
Cilofungin
Reactant of Route 4
Cilofungin
Reactant of Route 5
Cilofungin
Reactant of Route 6
Cilofungin

Q & A

Q1: What is the primary target of cilofungin in fungal cells?

A1: Cilofungin targets (1,3)-β-D-glucan synthase, a key enzyme responsible for the synthesis of (1,3)-β-D-glucan in the fungal cell wall. [, , ]

Q2: How does cilofungin inhibit (1,3)-β-D-glucan synthase?

A2: Cilofungin acts as a noncompetitive inhibitor of (1,3)-β-D-glucan synthase, binding to the enzyme at a site distinct from the substrate binding site. [, ]

Q3: What are the downstream effects of cilofungin's inhibition of (1,3)-β-D-glucan synthase?

A3: Inhibition of (1,3)-β-D-glucan synthase disrupts the synthesis of (1,3)-β-D-glucan, a critical structural component of the fungal cell wall. This disruption weakens the cell wall, ultimately leading to fungal cell death. [, , ]

Q4: What is the molecular formula and weight of cilofungin?

A4: Due to the proprietary nature of cilofungin's development, the exact molecular formula and weight are not readily available in the provided research papers.

Q5: Is there spectroscopic data available for cilofungin?

A6: While the provided research papers do not delve into detailed spectroscopic analysis, one study utilized cilofungin's inherent fluorescence properties to investigate its interaction with fungal membranes. [] This suggests that fluorescence spectroscopy might be a viable technique for studying cilofungin.

Q6: What is the role of the lipophilic side chain in cilofungin's activity?

A7: The lipophilic side chain of cilofungin is essential for its antifungal activity and its ability to inhibit (1,3)-β-D-glucan synthase. Studies have shown that removing or modifying this side chain significantly reduces or abolishes its activity. [, ]

Q7: How does modifying the cyclic peptide core of cilofungin affect its activity?

A8: Research utilizing simplified cilofungin analogs, synthesized through solid-phase methods, revealed that structural complexity in the cyclic peptide core is crucial for antifungal activity. Notably, the 3-hydroxy-4-methylproline residue appears to enhance activity, while the L-homotyrosine residue is essential for both antifungal activity and (1,3)-β-D-glucan synthase inhibition. []

Q8: How is cilofungin administered, and what is its pharmacokinetic profile?

A9: Cilofungin has been investigated for intravenous administration in animal models. Studies in rabbits revealed that its pharmacokinetics are nonlinear and saturable, meaning its clearance decreases as the dose increases. [] This leads to higher than expected plasma concentrations with continuous infusion compared to intermittent dosing.

Q9: What is the relationship between cilofungin's pharmacokinetics and its in vivo antifungal activity?

A11: Studies in rabbits with disseminated candidiasis found a direct correlation between tissue concentrations of cilofungin and antifungal activity. Dosage regimens that achieved higher tissue concentrations, particularly those utilizing continuous infusion, exhibited greater efficacy in reducing fungal burden in various organs. []

Q10: Which Candida species are most susceptible to cilofungin in vitro?

A12: Cilofungin exhibits potent in vitro activity against Candida albicans and Candida tropicalis. [, , , , , , , , ]

Q11: What is cilofungin's in vitro activity against other Candida species and non-Candida fungi?

A13: Cilofungin shows less potent or limited in vitro activity against other Candida species such as Candida glabrata, Candida krusei, Candida parapsilosis, and Candida guilliermondii. [, , , , , , ] It also demonstrates limited activity against Aspergillus fumigatus, Cryptococcus neoformans, Blastomyces dermatitidis, and other non-Candida fungi. [, , , , ]

Q12: What about cilofungin's efficacy in other animal models of fungal infections?

A15: While cilofungin shows promise against Candida infections, it has been less successful in animal models of other fungal diseases. For instance, it failed to demonstrate efficacy in a rabbit model of Candida albicans endocarditis [] and showed antagonistic effects when combined with amphotericin B in a murine model of disseminated aspergillosis. []

Q13: Are there known mechanisms of resistance to cilofungin?

A16: Research suggests that cilofungin resistance can arise through alterations in the target enzyme (1,3)-β-D-glucan synthase. One study utilizing a cilofungin-resistant Candida albicans strain found that while the drug initially inhibited glucan synthesis, the resistant strain could eventually overcome this inhibition and resume normal growth. [] This suggests the existence of adaptive mechanisms that allow some Candida species to bypass cilofungin's inhibitory effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.